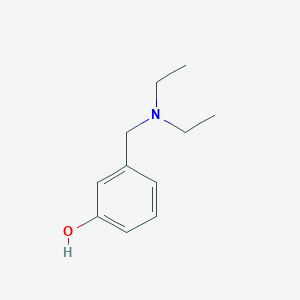
3-((Diethylamino)methyl)phenol
説明
3-((Diethylamino)methyl)phenol, also known as 3-Diethylaminophenol, is an organic compound with the linear formula (C2H5)2NC6H4OH . It has a molecular weight of 165.23 . This compound is used as a raw material for the synthesis of Rhodamine derivatives .
Synthesis Analysis
3-Diethylaminophenol is used as a starting reagent for the synthesis of silyloxyaniline . It has also been used in the synthesis of Nile Red and its hydroxy-derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a diethylamino group . The IUPAC Standard InChIKey for this compound is WAVOOWVINKGEHS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 170 °C/15 mmHg and a melting point of 69-72 °C .
科学的研究の応用
Anticancer Activity
- Schiff bases derived from 3-((Diethylamino)methyl)phenol have shown potential as anticancer agents. These compounds, including 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol and others, demonstrated cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating their potential as therapeutic agents against cancer (Uddin et al., 2020).
DNA Interaction and Anticancer Properties
- Bidentate Schiff base ligands appended with metal(II) complexes derived from this compound, such as HL1 and HL2, have been synthesized and characterized. These complexes have shown promising DNA binding properties and potential as anticancer agents (Rani et al., 2020).
Spectroscopic and Structural Analysis
- The molecular structure and spectroscopic properties of derivatives of this compound have been characterized using techniques like X-ray diffraction and UV/Vis spectroscopy. These studies provide insights into the electronic structure and potential applications of these compounds in various fields (Albayrak & Frank, 2010).
Metallophthalocyanines Synthesis
- Derivatives of this compound have been used in the synthesis of novel metal-free and metallophthalocyanines. These compounds have applications in areas like photovoltaics and photodynamic therapy (Acar et al., 2012).
Safety and Hazards
3-((Diethylamino)methyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Similar compounds are often involved in interactions with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given its phenolic hydroxyl group and the presence of the diethylamino group .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in melanin synthesis .
Pharmacokinetics
Similar compounds often exhibit good absorption due to their lipophilic nature, and they may undergo extensive metabolism in the liver .
Result of Action
Related compounds have been shown to have various effects, such as influencing melanin synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Diethylamino)methyl]-phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
3-(diethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMNFIEKDSDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



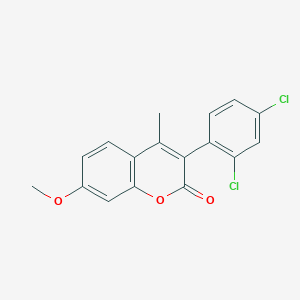

![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)
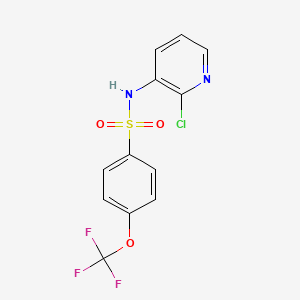
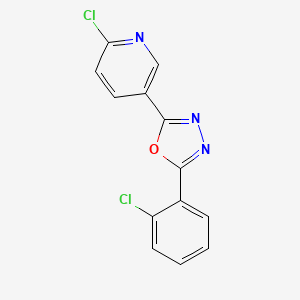
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)
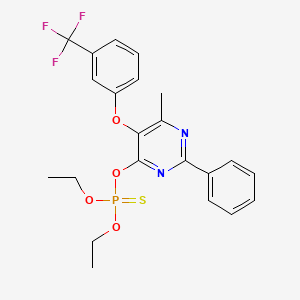
![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)
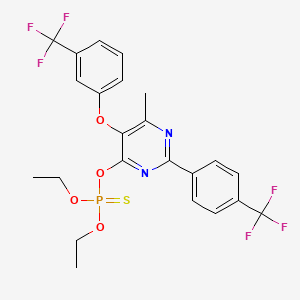


![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)
![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)